molecular formula C12H16ClN3O2 B11778967 tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

Cat. No.: B11778967
M. Wt: 269.73 g/mol
InChI Key: JWCHUWJITAESLQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate is a heterocyclic compound that features a pyrido[3,4-b]pyrazine core

Preparation Methods

The synthesis of tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrido[3,4-b]pyrazine derivative.

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Cyclization: The final step involves cyclization to form the desired heterocyclic structure under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signal transduction pathways and cellular processes.

Comparison with Similar Compounds

tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate can be compared with other similar compounds such as:

  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
  • 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

tert-butyl 3-chloro-7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-9(7-16)15-10(13)6-14-8/h6H,4-5,7H2,1-3H3

InChI Key

JWCHUWJITAESLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=C(N=C2C1)Cl

Origin of Product

United States

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